Narasin
Overview
Description
Narasino is a compound with notable coccidiostatic and antibacterial properties. It is a small molecule that has been approved for veterinary use and is known for its efficacy in controlling coccidiosis in poultry .
Mechanism of Action
Target of Action
Narasin is a polyether ionophoric antibiotic that primarily targets coccidian protozoa and certain Gram-positive bacteria . It has been found to be active against osteosarcoma cells . This compound also impairs the viral 3chymotrypsin-like protease (3CLpro) in silico .
Mode of Action
This compound alters the permeability of the bacterial cell membrane, increasing the passive release of potassium from the bacteria . This disruption of the fragile osmosis equilibrium leads to a decrease in pH, ultimately causing the bacteria to die . In osteosarcoma cells, this compound induces growth inhibition and apoptosis, mediated by oxidative stress and damage, and mitochondrial dysfunction .
Biochemical Pathways
This compound has been found to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways . These pathways are involved in a variety of cellular processes, including cell growth, apoptosis, and differentiation. The inactivation of these pathways by this compound leads to the reversal of epithelial-mesenchymal transition (EMT), a key process in tumor metastasis .
Pharmacokinetics
While conventional pharmacokinetic studies on this compound are limited, it is known that this compound is rapidly metabolized in the liver and eliminated in the feces within a few days . The principal effect of this compound is on the microflora of the intestinal tract, including coccidia .
Result of Action
The action of this compound results in significant inhibitory effects on cell proliferation, migration, and invasion in certain cell lines . It has been shown to be particularly effective against osteosarcoma cells, inducing growth inhibition and apoptosis . In combination with doxorubicin, this compound has been found to significantly augment the drug’s efficacy in both in vitro and in vivo models .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, cross-contamination of non-target feedingstuffs by this compound can occur, which may affect its action . Furthermore, the concurrent administration of this compound with other drugs, such as doxorubicin, can enhance its therapeutic effects .
Biochemical Analysis
Biochemical Properties
Narasin’s mode of action is to increase energy availability by altering volatile fatty acid production in the hindgut in favor of propionate, which is the most efficient product of fermentation . It interacts with gram-positive microbial populations by disrupting the ion transfer across cell membranes .
Cellular Effects
This compound affects the cellular processes of gram-positive microbes, leading to improved growth performance in animals . It disrupts ion transfer across cell membranes, which can influence cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level by disrupting ion transfer across cell membranes of gram-positive microbes . This disruption increases energy availability by altering volatile fatty acid production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time in growing-finishing pig diets . The overall response to added this compound for average daily gain and feed efficiency was quadratic and tended to decrease as these metrics increased .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A meta-regression analysis demonstrated that this compound would be expected to improve average daily gain between 1.06% and 1.65%, feed efficiency between 0.71% and 1.71%, and carcass yield by 0.31% when fed continuously for longer than 65 days .
Metabolic Pathways
This compound is involved in metabolic pathways that alter volatile fatty acid production in the hindgut in favor of propionate . This alteration increases energy availability, which can affect metabolic flux or metabolite levels .
Preparation Methods
The synthesis of Narasino involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. Industrial production methods for Narasino are designed to be cost-effective and environmentally friendly, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Narasino undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Narasino has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methods. In biology, Narasino is used to investigate its effects on cellular processes and its potential as a therapeutic agent. In medicine, it is explored for its antibacterial properties and potential use in treating infections. In industry, Narasino is used in the production of veterinary pharmaceuticals and as a feed additive for poultry .
Comparison with Similar Compounds
Narasino is unique compared to other similar compounds due to its specific chemical structure and mode of action. Similar compounds include other coccidiostatic agents and antibacterial drugs, such as monensin and salinomycin. These compounds share some similarities in their chemical properties and biological effects but differ in their specific molecular targets and pathways .
Properties
IUPAC Name |
2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKXXVVRRDYCIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860680 | |
Record name | 2-(6-{6-[2-(5-Ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro[4.1.5~7~.3~5~]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl}-3,5-dimethyloxan-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Narasin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030448 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55134-13-9 | |
Record name | Salinomycin, 4-methyl-, (4S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Narasin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030448 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198 - 200 °C | |
Record name | Narasin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030448 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Narasin is an ionophore antibiotic that disrupts ion transport across cell membranes. [] It preferentially binds to and transports monovalent cations like sodium and potassium, disrupting the delicate ion balance within the parasite, ultimately leading to cell death. []
ANone: Yes, this compound alters rumen fermentation by shifting the production of volatile fatty acids (VFAs). It typically reduces acetate production and increases propionate production, leading to a lower acetate:propionate ratio. [, , , ] This shift can improve energy utilization in cattle.
ANone: The molecular formula of this compound is C43H72O11, and its molecular weight is 765.03 g/mol. []
ANone: While the provided abstracts do not detail specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly employed to characterize this compound's structure. [, ]
ANone: While specific SAR studies were not detailed, research on similar polyether ionophores suggests that even minor structural changes can significantly impact their biological activity, potency, and selectivity. []
ANone: this compound is primarily excreted via excreta in chickens, with a small amount being transferred to eggs. [, ] It is rapidly cleared from tissues within a week. []
ANone: While both chickens and quail primarily excrete this compound via excreta, quail exhibit faster metabolism and clearance. [] This highlights potential species-specific variations in this compound pharmacokinetics.
ANone: Yes, this compound has demonstrated efficacy against a wide range of Eimeria species in both in vitro and in vivo studies, including those resistant to other anticoccidial drugs. [, , , ]
ANone: Research suggests that the optimal this compound concentration for broiler chickens can vary depending on the desired outcome. [, ] While 40 ppm effectively prevents mortality, higher concentrations (60-80 ppm) may be needed for optimal feed conversion ratios. [, ]
ANone: Yes, studies demonstrate that this compound effectively reduces mortality and lesion scores associated with Necrotic Enteritis in broiler chickens, suggesting its potential in disease management. [, ]
ANone: While Eimeria can develop resistance to other anticoccidial drugs, studies indicate that developing resistance to this compound is less likely. [] This is likely due to its mechanism of action involving ionophores, which are generally less prone to resistance development.
ANone: Studies show no evidence of cross-resistance between this compound and other classes of anticoccidials like amprolium, clopidol, decoquinate, nicarbazin, and robenidine. [] This makes it a valuable tool in managing resistance to other drugs.
ANone: The NOEL for this compound in dogs is 0.5 mg/kg body weight per day, based on neuropathy observed in a one-year study. [] This information contributes to establishing safe levels for animal use.
ANone: Common methods for analyzing this compound residues include high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and time-resolved fluoroimmunoassay. [, ]
ANone: Analytical methods for detecting and quantifying this compound are validated by assessing parameters like accuracy, precision, specificity, limit of detection, and limit of quantification. [, ]
ANone: Stringent quality control measures are implemented throughout the production and distribution of this compound to ensure its consistency, safety, and efficacy. These measures include monitoring raw materials, controlling manufacturing processes, and performing regular product testing. [, ]
ANone: While this compound's biodegradation pathways require further investigation, its structure suggests susceptibility to microbial degradation in the environment. []
ANone: Alternatives to this compound include other ionophore anticoccidials like Monensin and Lasalocid, as well as non-ionophore options like Nicarbazin and Decoquinate. [, , ] Vaccination against coccidiosis is another alternative. []
ANone: this compound was introduced as an anticoccidial drug in the late 1970s. [] Its discovery marked a significant step in combating coccidiosis in poultry production.
ANone: Recent research suggests that this compound may have antiviral properties. [] It has shown promising in vitro activity against dengue virus by potentially disrupting viral protein synthesis. [, ] This finding opens up possibilities for exploring its therapeutic potential in other infectious diseases.
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